molecular formula C16H23NO2 B1668043 Bufuralol CAS No. 54340-62-4

Bufuralol

Cat. No.: B1668043
CAS No.: 54340-62-4
M. Wt: 261.36 g/mol
InChI Key: SSEBTPPFLLCUMN-UHFFFAOYSA-N
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Description

Bufuralol is a potent beta-adrenoceptor antagonist with partial agonist activity. It is primarily used in the treatment of hypertension and other cardiovascular conditions. This compound is unique among beta blockers as it contains a benzofuran ring, which is not commonly found in other beta blockers .

Scientific Research Applications

Mechanism of Action

Target of Action

Bufuralol primarily targets the Beta-adrenergic receptors . These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

Mode of Action

This compound acts as a potent β-adrenoceptor antagonist with partial agonist activity . It has affinity for both β1 and β2-adrenergic receptors . By blocking these receptors, this compound inhibits the action of catecholamines such as epinephrine and norepinephrine, which are hormones that stimulate the nervous system .

Biochemical Pathways

This compound undergoes metabolism primarily by the cytochrome P450 (CYP) isoform CYP2D6, with CYP1A2 and CYP2C19 also playing a role . The main metabolic pathway for (−)-bufuralol is aromatic hydroxylation, whereas the principal route for (+)-bufuralol is conjugation . Phenol metabolites in the systemic circulation are present mainly as conjugates .

Pharmacokinetics

This compound is rapidly absorbed and metabolized in the body . The peak plasma concentrations of this compound occur at 1.5 h after a 7.5 mg dose and at 2 h after other doses . The plasma elimination half-life of this compound varies among individuals, with values of 2.61 ± 0.18 h in six subjects and 4.85 ± 0.35 h in three other subjects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the blocking of β-adrenoceptors, leading to a decrease in heart rate and blood pressure . This makes this compound effective in the management of conditions like hypertension and angina.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in the CYP2D6 enzyme can affect the metabolism and hence the efficacy of this compound . Additionally, factors such as diet, age, and co-administration with other drugs can also influence the pharmacokinetics and pharmacodynamics of this compound .

Safety and Hazards

Bufuralol can be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

Bufuralol interacts with the beta-adrenoceptor, acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing it from carrying out its normal function. The compound is metabolized by the enzyme CYP2D6 , which is part of the cytochrome P450 family of enzymes that play a crucial role in drug metabolism .

Cellular Effects

As a beta-adrenoceptor antagonist, this compound can have significant effects on cells. By blocking the activation of beta-adrenoceptors, it can influence cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the specific beta-adrenoceptors that are present.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with beta-adrenoceptors. As an antagonist, it binds to these receptors and prevents their activation . This can lead to changes in cell signaling, gene expression, and metabolism. The compound’s effects can also be influenced by its metabolism by CYP2D6 .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the compound’s metabolism by CYP2D6 can lead to the production of different metabolites . These metabolites can have their own effects on cells and can influence the overall effects of this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the enzyme CYP2D6 . The main metabolic pathway for this compound is aromatic hydroxylation, but it also undergoes conjugation . Both of these processes can lead to the formation of metabolites that can have their own biological effects .

Transport and Distribution

Given its interactions with beta-adrenoceptors and CYP2D6, it is likely that it can be transported to various parts of the cell where these molecules are located .

Subcellular Localization

Given its interactions with beta-adrenoceptors and CYP2D6, it is likely that it can be found in locations within the cell where these molecules are present .

Preparation Methods

Bufuralol can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol with tert-butylamine. This reaction typically requires a solvent such as toluene and is carried out under reflux conditions . Industrial production methods often involve chemoenzymatic routes to obtain enantiomerically enriched forms of this compound. These methods utilize lipase-catalyzed kinetic resolution to achieve high enantiomeric excess .

Chemical Reactions Analysis

Bufuralol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions include 1’-hydroxythis compound, 1’-oxothis compound, and 1’2’-ethenylthis compound . This compound is extensively metabolized by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP2C19 .

Properties

IUPAC Name

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEBTPPFLLCUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59652-29-8 (hydrochloride)
Record name Bufuralol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30866414
Record name Bufuralol
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Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54340-62-4, 57704-15-1
Record name Bufuralol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54340-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufuralol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(7-Ethylbenzofuran-2-yl)-2-(tert-butylamino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufuralol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06726
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Record name Bufuralol
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Record name Bufuralol
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Record name BUFURALOL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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